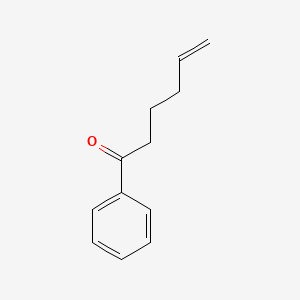

1-Phenylhex-5-en-1-one

Overview

Description

1-Phenylhex-5-en-1-one is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .

Synthesis Analysis

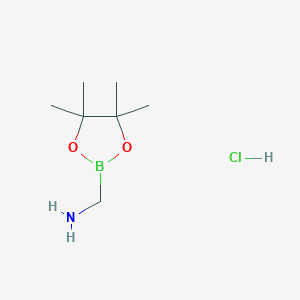

The synthesis of this compound has been reported in several studies . For instance, one method involves the use of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride, dimethylphenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, and copper(l) chloride in tetrahydrofuran at 80℃ .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound can be used as a reactant in various organic synthesis reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 268.4±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 54.5±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 182.1±3.0 cm3 .Scientific Research Applications

Fragmentation and Rearrangement Studies

1-Phenylhex-5-en-1-one has been the subject of studies focusing on its fragmentation and rearrangement behavior. For instance, Dohmeier-Fischer, Krämer, and Grützmacher (1995) examined its fragmentation through a McLafferty rearrangement and identified two major reaction channels, including the loss of a butenyl moiety and a skeletal rearrangement within ion/neutral complexes (Dohmeier-Fischer, Krämer, & Grützmacher, 1995).

Chemical Kinetics and Mechanism

Research has also delved into the kinetics and mechanism of chemical reactions involving this compound. Mason and Norman (1973) investigated its reaction with trifluoroacetic acid, revealing insights into the formation of trifluoroacetate esters and the role of anchimeric assistance in these reactions (Mason & Norman, 1973).

Organic Synthesis and Reaction Mechanisms

Tanaka, Morishita, Nojima, and Kusabayashi (1989) explored the reaction of 1-Phenylallyl-lithium with secondary alkyl halides, demonstrating a polar process versus single-electron transfer, which is crucial for understanding the mechanisms of organic synthesis (Tanaka et al., 1989).

Catalytic Reactions and Regioselectivity

The compound has been used in studies related to Pd(0)-catalyzed coupling reactions. Ma, Zhang, Yu, and Xia (2000) examined its role in achieving high regio- and stereoselectivity in the synthesis of enoates and enitriles (Ma, Zhang, Yu, & Xia, 2000).

Heterocyclisation and Stereochemistry

Michael and Nkwelo (1990) explored the stereochemistry of tetrahydrofuran formation when this compound derivatives were treated with thallium(III) acetate, contributing to the understanding of heterocyclisations (Michael & Nkwelo, 1990).

Safety and Hazards

The safety information for 1-Phenylhex-5-en-1-one indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-phenylhex-5-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHKQVEFZLMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)

![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)